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Compound of Interest

Compound Name: Methyl 1H-indazole-4-carboxylate

Cat. No.: B066823 Get Quote

For researchers and professionals in drug development, the accurate structural elucidation of

substituted indazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for this purpose. This guide provides a comparative analysis of ¹H and ¹³C

NMR data for various substituted indazoles, supported by experimental protocols and

visualizations to aid in the cross-referencing and verification of these crucial compounds.

Comparative NMR Data of Substituted Indazoles
The chemical shifts and coupling constants in the NMR spectra of indazoles are highly

sensitive to the nature and position of substituents on the bicyclic ring system. Distinguishing

between N-1 and N-2 isomers is a common challenge that can be readily addressed by careful

analysis of NMR data.[1] Generally, the protons of the indazole core in N-1 substituted isomers

resonate at different frequencies compared to their N-2 counterparts. For instance, the H-3

proton in N-2 isomers is typically shielded and appears at a lower frequency (upfield) than in

the corresponding N-1 isomer.[1] Conversely, the H-7 proton in N-2 isomers is deshielded and

shifts to a higher frequency (downfield).[1]

To facilitate the comparison of NMR data, the following tables summarize reported ¹H and ¹³C

NMR chemical shifts for a variety of substituted indazoles.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Indazoles
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Compo
und

H-3 H-4 H-5 H-6 H-7
Other
Protons

Solvent

1H-

Indazole[

2]

8.10 (s)
7.51 (d,

J=8.4)
7.18 (m) 7.40 (m)

7.77 (d,

J=8.4)
- CDCl₃

3-Phenyl-

1H-

indazole[

2]

-
7.35-7.10

(m)

7.35-7.10

(m)

7.60-7.46

(m)

8.10-8.03

(m)

12.10 (br

s, NH),

8.10-8.03

(m, Ph),

7.60-7.46

(m, Ph)

CDCl₃

Methyl 1-

(p-

tolyl)-1H-

indazole-

3-

carboxyla

te[3]

-
7.40-7.34

(m)

7.47 (t,

J=7.6)

7.40-7.34

(m)

7.69 (d,

J=8.5)

8.32 (d,

J=8.0),

7.61 (d,

J=8.2,

2H), 4.07

(s, 3H),

2.45 (s,

3H)

CDCl₃

Methyl 1-

phenyl-

1H-

indazole-

3-

carboxyla

te[3]

-
7.51-7.35

(m)

7.51-7.35

(m)

7.56 (t,

J=7.8,

2H)

7.76-7.70

(m)

8.32 (d,

J=8.1),

7.76-7.70

(m, 3H),

4.07 (s,

3H)

CDCl₃

Methyl 1-

(4-

chloroph

enyl)-1H-

indazole-

3-

carboxyla

te[3]

-
7.40 (t,

J=7.5)

7.55-7.48

(m)

7.55-7.48

(m)

7.75-7.64

(m)

8.33 (d,

J=8.1),

7.75-7.64

(m, 3H),

4.08 (s,

3H)

CDCl₃
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1-Butyl-

N-(o-

tolyl)-1H-

indazole-

3-

carboxa

mide[4]

- 7.34 (td) 7.50 (td)
7.83 (d,

J=8.4)

8.24-8.22

(m)

9.61 (s,

NH),

8.24-8.22

(m), 7.69

(dd), 4.53

(t), 2.28

(s, 3H),

1.89 (q),

1.28 (q),

0.89 (t)

DMSO-d₆

6-Nitro-3-

phenyl-

1H-

indazole[

5]

- -
8.14-8.07

(m)
- 8.26 (s)

11.63 (br,

NH),

8.14-8.07

(m),

7.98-7.96

(m),

7.61-7.51

(m)

CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Indazoles
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Comp
ound

C-3 C-3a C-4 C-5 C-6 C-7 C-7a
Other
Carbo
ns

Solve
nt

1H-

Indazo

le[2]

134.77 123.13 120.96 120.86 126.80 109.71 140.01 - CDCl₃

3-

Phenyl

-1H-

indazo

le[2]

145.51 121.24 120.94 120.82 126.70 110.43 141.63

133.51

,

128.98

,

128.17

,

127.81

(Ph)

CDCl₃

Methyl

1-(p-

tolyl)-1

H-

indazo

le-3-

carbox

ylate[3

]

136.7 123.6 122.3 123.8 127.5 110.9 140.3

163.1

(C=O),

138.1,

136.4,

130.1,

52.1,

21.2

CDCl₃

Methyl

1-

phenyl

-1H-

indazo

le-3-

carbox

ylate[3

]

136.7 123.8 122.4 123.9 127.7 110.9 140.2

163.1

(C=O),

139.2,

129.6,

128.1,

52.2

CDCl₃

Methyl

1-(4-

chloro

137.1 123.9 122.6 124.5 128.0 110.6 140.1 162.9

(C=O),

137.8,

CDCl₃
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phenyl

)-1H-

indazo

le-3-

carbox

ylate[3

]

133.7,

129.7,

52.3

1-

Butyl-

N-(o-

tolyl)-1

H-

indazo

le-3-

carbox

amide[

4]

136.37 122.55 113.34 121.91 127.37 111.20 141.42

160.42

(C=O),

149.27

,

148.46

,

139.25

,

129.24

,

123.49

,

49.31,

31.77,

19.86,

17.76,

13.93

DMSO

-d₆

6-

Nitro-

3-

phenyl

-1H-

indazo

le[5]

146.56 122.07 116.19 124.13 146.99 106.96 140.32

132.02

,

129.27

,

129.17

,

127.72

(Ph)

CDCl₃

Experimental Protocols
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A standardized protocol for acquiring high-quality NMR data is crucial for reliable cross-

referencing. The following is a generalized methodology based on common practices reported

in the literature.[3][4][5][6][7]

Sample Preparation:

Weigh 5-10 mg of the substituted indazole sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; sonication may be used if necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of

300 MHz or higher (e.g., 400, 500, or 600 MHz).[6]

For ¹H NMR, standard parameters include a spectral width of approximately 16 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of

1-2 seconds.

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. Proton-decoupled spectra are

typically acquired to simplify the spectrum and improve sensitivity.

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to

aid in the unambiguous assignment of all proton and carbon signals, especially for complex

substitution patterns.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected and baseline-corrected.
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Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[6]

Coupling constants (J) are reported in Hertz (Hz).[6]

Visualization of Workflow and Structural
Relationships
To further clarify the process of NMR data analysis for substituted indazoles, the following

diagrams, generated using the DOT language, illustrate key workflows and concepts.
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Synthesis & Purification

NMR Analysis

Data Interpretation & Cross-Referencing

Synthesize Substituted
Indazole Derivative

Purify Compound
(e.g., Column Chromatography)

Prepare NMR Sample
(Solvent, Standard)

Acquire 1D NMR Spectra
(¹H, ¹³C)

Acquire 2D NMR Spectra
(COSY, HSQC, HMBC)

(Optional)

Process NMR Data
(FT, Phasing, Referencing)

Assign Proton and
Carbon Signals

Compare with Literature Data
and Reference Tables

Confirm Structure and
Isomer Assignment
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Substituent
Properties

Increased Shielding
(Upfield Shift)

Electron-Donating
(e.g., -OCH₃, -CH₃)

Decreased Shielding
(Downfield Shift)

Electron-Withdrawing
(e.g., -NO₂, -CN)

Conformational Changes
Affecting Shifts

Steric Hindrance
(e.g., bulky groups)

Significant Shift Differences
(esp. H-3, H-7)

N-Substitution
(N-1 vs. N-2)

Observed NMR
Chemical Shifts

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b066823#cross-referencing-nmr-data-for-substituted-
indazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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